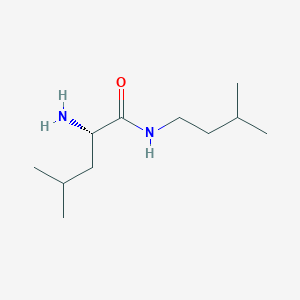

(2S)-2-Amino-4-methyl-N-(3-methylbutyl)pentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-Amino-4-methyl-N-(3-methylbutyl)pentanamide, also known as AMMP, is a synthetic amino acid derivative that has been used in a variety of scientific research applications. It is an important tool in the study of biochemical and physiological processes due to its ability to act as a weak agonist of the glycine receptor, a type of ligand-gated ion channel.

Aplicaciones Científicas De Investigación

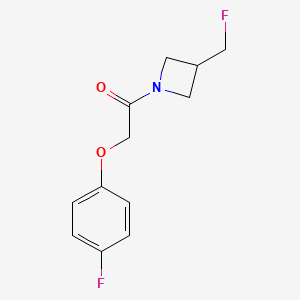

- Application : tert-Butanesulfinamide has emerged as a gold standard in asymmetric N-heterocycle synthesis via sulfinimines. Researchers have utilized it to access structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds often mimic structural motifs found in natural products and therapeutically relevant molecules .

- Application : tert-Butanesulfinamide has been employed as an auxiliary in the asymmetric synthesis of cetirizine, a potent PDE4 inhibitor. This application highlights its utility in drug development .

- Application : Researchers have utilized this compound as a solvent and an intermediate in the synthesis of pharmaceuticals. Its diastereoselectivity and versatility contribute to its widespread adoption .

- Application : Researchers have critically evaluated its thermophysical properties, including boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, and heat capacity. These data are essential for process design and safety considerations .

- Application : Researchers have used 2-Pentanone, 3-methyl-, to study the stereochemistry of ketone enolization. Specifically, it helps investigate the behavior of ketones in lithium 2,2,6,6-tetramethylpiperidide reactions .

- Application : DEET serves as a greener solvent for synthesizing metal-organic frameworks (MOFs). Its use reduces environmental impact and facilitates drug delivery applications .

Asymmetric Synthesis via tert-Butanesulfinamide

PDE4 Inhibitor Synthesis

Solvent and Intermediate in Pharmaceutical Synthesis

Thermophysical Properties of N-Methylpentanamide

Ketone Stereochemistry Studies

Greener Solvents in Metal-Organic Framework Synthesis

Propiedades

IUPAC Name |

(2S)-2-amino-4-methyl-N-(3-methylbutyl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c1-8(2)5-6-13-11(14)10(12)7-9(3)4/h8-10H,5-7,12H2,1-4H3,(H,13,14)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDLAJHOIWLVLK-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(CC(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCNC(=O)[C@H](CC(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-Amino-4-methyl-N-(3-methylbutyl)pentanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-dimethyl-3-[(1E)-{[({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]imino}methyl]-4H-chromen-4-one hydrobromide](/img/structure/B2653732.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2653735.png)

![4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine](/img/structure/B2653740.png)

![Ethyl 5-(3-bromobenzamido)-4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2653744.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2653745.png)